Guanidine, 2-cyano-1-isobutyl-3-(3-pyridyl)-
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Overview
Description
Guanidine, 2-cyano-1-isobutyl-3-(3-pyridyl)- is a compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form stable cations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the guanylation of amines. One common method is the reaction of cyanamide with amines in the presence of a catalyst such as scandium(III) triflate under mild conditions in water . Another method involves the use of lanthanide amides as catalysts for the guanylation of aromatic and secondary amines . Additionally, copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines has been reported .
Industrial Production Methods
Industrial production of guanidine derivatives often employs scalable and efficient methods. For example, the use of ytterbium triflate as a catalyst for the addition of amines to carbodiimides under solvent-free conditions provides high yields of trisubstituted guanidines . Another approach involves the use of chlorotrimethylsilane to generate reactive N-silylcarbodiimides capable of guanylating a variety of amines .
Chemical Reactions Analysis
Types of Reactions
Guanidine, 2-cyano-1-isobutyl-3-(3-pyridyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and pyridyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve mild temperatures and the use of solvents like ethanol or water.
Major Products
Major products formed from these reactions include oxo derivatives, amine derivatives, and substituted guanidines. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals.
Scientific Research Applications
Guanidine, 2-cyano-1-isobutyl-3-(3-pyridyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of guanidine, 2-cyano-1-isobutyl-3-(3-pyridyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-chlorophenoxy)hexyl)-N’-cyano-N’'-4-pyridyl guanidine (CHS 828): A cytotoxic cyanoguanidine with anticancer properties.
Pinacidil: An antihypertensive agent that opens potassium channels.
Cimetidine: A histamine-II receptor antagonist used to treat ulcers.
Uniqueness
Guanidine, 2-cyano-1-isobutyl-3-(3-pyridyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano group enhances its ability to participate in nucleophilic substitution reactions, while the pyridyl group allows for interactions with biological targets. This combination makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
60560-20-5 |
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Molecular Formula |
C11H15N5 |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
1-cyano-2-(2-methylpropyl)-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C11H15N5/c1-9(2)6-14-11(15-8-12)16-10-4-3-5-13-7-10/h3-5,7,9H,6H2,1-2H3,(H2,14,15,16) |
InChI Key |
WUEVGUGUDMCZSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN=C(NC#N)NC1=CN=CC=C1 |
Origin of Product |
United States |
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